molecular formula C8H7IOS B1625250 1-Iodo-4(S-acetylthio)benzene CAS No. 69746-43-6

1-Iodo-4(S-acetylthio)benzene

Cat. No.: B1625250
CAS No.: 69746-43-6
M. Wt: 278.11 g/mol
InChI Key: PHIUVUGKNBYJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Iodides in Modern Organic Synthesis Research

Aryl iodides are highly valued substrates in modern organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions compared to their bromide or chloride counterparts.

Prominent examples of reactions where aryl iodides are preferred substrates include:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids.

Heck-Mizoroki Coupling: Vinylation of aryl halides.

Sonogashira Coupling: Coupling with terminal alkynes to form aryl alkynes. mdpi.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds. nih.govuwa.edu.au

Ullmann Condensation: Formation of diaryl ethers or thioethers.

The ability of aryl iodides to readily participate in these transformations has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, palladium-catalyzed Sonogashira cross-coupling reactions of aryl iodides with terminal alkynes are efficiently conducted, even under aerobic and ligand-free conditions. nih.gov

Strategic Importance of S-Acetylthio Groups as Thiol Precursors in Chemical Research

Thiols (R-SH) are a critical class of functional groups, known for their ability to form strong bonds with noble metal surfaces, particularly gold. This property is fundamental to the development of self-assembled monolayers (SAMs), molecular electronics, and functionalized nanoparticles. However, free thiols are susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other unwanted side products.

The S-acetylthio group (-SAc) serves as an effective protecting group for thiols. It is stable under a variety of reaction conditions, including many transition-metal-catalyzed cross-coupling reactions. chemicalbook.com The acetyl group can be selectively removed, typically through hydrolysis under mild basic or acidic conditions, to reveal the free thiol at a desired stage of a synthetic sequence. This "latent" functionality allows for the incorporation of thiol groups into complex molecules without interfering with other synthetic steps. This strategy has been successfully employed in the synthesis of porphyrin-based molecular wires and functionalized phthalocyanines for self-assembly. chemicalbook.comrhhz.net

Overview of Bifunctional Molecules and Their Utility in Advanced Chemical Systems

Bifunctional molecules are compounds that possess two distinct reactive sites. This dual functionality allows for the construction of complex molecular architectures through sequential or orthogonal chemical transformations. In essence, they act as versatile linkers or building blocks, enabling the connection of different molecular fragments or the attachment of molecules to surfaces.

The utility of bifunctional molecules is vast and spans numerous scientific disciplines:

Drug Discovery: Used to create antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where one part of the molecule binds to a target protein and the other recruits a cellular machinery component. rhhz.net

Materials Science: Employed in the synthesis of polymers, dendrimers, and functionalized surfaces. For example, a bifunctional molecule might contain one group for polymerization and another for attaching a specific ligand. mdpi.com

Molecular Electronics: Serve as "molecular wires" that can bridge two electrodes. One functional group anchors the molecule to a surface, while the other can be used to build out the molecular circuit. uwa.edu.auscispace.com

1-Iodo-4-(S-acetylthio)benzene is a prime example of a bifunctional molecule in materials science. The aryl iodide is used to build the core structure of a molecule through cross-coupling, while the S-acetylthio group provides a protected anchor for subsequent attachment to a gold surface.

Research Landscape and Emerging Trajectories for 1-Iodo-4-(S-acetylthio)benzene Chemistry

Current research involving 1-Iodo-4-(S-acetylthio)benzene is heavily focused on its application in molecular electronics and the construction of self-assembled monolayers. Scientists are utilizing this compound as a key building block for creating sophisticated molecular wires and functional surfaces.

Key Research Applications:

Molecular Wires: 1-Iodo-4-(S-acetylthio)benzene is a crucial reagent in the synthesis of oligo(arylene-ethynylene) (OAE) type molecular wires. The synthesis often involves a Sonogashira cross-coupling reaction between the iodo-functionalized end of the molecule and a terminal alkyne. uwa.edu.auscispace.com The S-acetylthio group is then deprotected to anchor the wire to gold electrodes for conductance measurements.

Functionalized Phthalocyanines: The compound has been used to synthesize asymmetrically substituted phthalocyanines. In this context, the iodo group undergoes a palladium-catalyzed coupling with an iodo-phthalocyanine derivative. rhhz.net The resulting molecule, bearing a protected thiol, is designed for the fabrication of self-assembled monolayers on surfaces. rhhz.net

Tetrathiafulvalene (TTF) Ligands: It has been employed in the synthesis of TTF-based ligands for functionalizing gold nanoparticles. The synthesis involves a Sonogashira coupling of the iodo-group with a terminal alkyne attached to the TTF core. mdpi.com

Emerging Trajectories:

Future research is likely to expand the use of 1-Iodo-4-(S-acetylthio)benzene into more complex and dynamic systems. This could include its incorporation into more intricate molecular machines, sensors, and stimuli-responsive materials. The development of new catalytic methods that are tolerant of the S-acetylthio group could further broaden its synthetic utility. While the Sonogashira coupling is well-established, the acetyl-protected thiol group can sometimes interfere with palladium catalysts, leading to lower yields. rhhz.net Overcoming this limitation is an area of ongoing interest.

Chemical Properties of 1-Iodo-4-(S-acetylthio)benzene

PropertyValue
IUPAC Name S-(4-iodophenyl) ethanethioate
Molecular Formula C₈H₇IOS
Molecular Weight 278.11 g/mol
CAS Number 69746-43-6
Appearance Solid
InChI Key PHIUVUGKNBYJJH-UHFFFAOYSA-N

Data sourced from PubChem CID 11033177 nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69746-43-6

Molecular Formula

C8H7IOS

Molecular Weight

278.11 g/mol

IUPAC Name

S-(4-iodophenyl) ethanethioate

InChI

InChI=1S/C8H7IOS/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

PHIUVUGKNBYJJH-UHFFFAOYSA-N

SMILES

CC(=O)SC1=CC=C(C=C1)I

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)I

Origin of Product

United States

Chemical Reactivity and Functional Group Interconversions of 1 Iodo 4 S Acetylthio Benzene

Reactivity of the Aryl Iodide Moiety in C-C and C-X Bond Formation

The carbon-iodine bond in 1-Iodo-4-(S-acetylthio)benzene is the most reactive site for many cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0) complexes. This initial activation step is the gateway to a wide array of powerful synthetic transformations. Aryl iodides are generally the most reactive among aryl halides (I > Br > Cl > F) in these catalytic cycles. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions of 1-Iodo-4-(S-acetylthio)benzene

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures from simple precursors. torontomu.cayonedalabs.com For 1-Iodo-4-(S-acetylthio)benzene, the aryl iodide functionality serves as an excellent electrophilic partner in these transformations, enabling the formation of diverse biaryl, ethynylated, and aminated structures while potentially preserving the thioester group.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (like a boronic acid or ester) with an organic halide. yonedalabs.comlibretexts.org 1-Iodo-4-(S-acetylthio)benzene is an ideal substrate for this reaction due to the high reactivity of the aryl iodide. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgyoutube.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. chemie-brunschwig.ch The thioacetyl group is generally stable under the basic conditions typically employed.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-Iodo-4-(S-acetylthio)benzene

Coupling Partner Palladium Catalyst Ligand Base Solvent Yield (%)
Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O >90
4-Methoxyphenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Dioxane/H₂O >95

Note: Data is illustrative, based on typical high-yield conditions for aryl iodides in Suzuki-Miyaura couplings. researchgate.net

The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org The aryl iodide of 1-Iodo-4-(S-acetylthio)benzene ensures high reactivity, often allowing the reaction to proceed under mild, room-temperature conditions. libretexts.org This method is instrumental for synthesizing conjugated enynes and arylalkynes, which are valuable precursors in materials science and pharmaceuticals. researchgate.netmdpi.com Copper-free protocols have also been developed to circumvent issues related to homo-coupling of the alkyne partner. wikipedia.orgnih.gov

Table 2: Sonogashira Coupling Conditions for 1-Iodo-4-(S-acetylthio)benzene

Alkyne Partner Palladium Catalyst Copper Co-catalyst Base Solvent Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF >95
Trimethylsilylacetylene Pd(OAc)₂ - (copper-free) Piperidine DMF >90

Note: Data is illustrative, based on established high-efficiency protocols for Sonogashira couplings involving aryl iodides. mdpi.comnih.gov

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org The reaction involves the oxidative addition of the aryl iodide, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product. uniurb.it The high reactivity of the C-I bond in 1-Iodo-4-(S-acetylthio)benzene facilitates this transformation, typically providing excellent yields of the trans isomer. organic-chemistry.org The choice of base and solvent is critical to prevent side reactions and ensure catalyst stability. rug.nl This reaction is a powerful tool for constructing complex carbon skeletons and has been widely applied in the synthesis of natural products. chim.it

Table 3: Heck Reaction Conditions with 1-Iodo-4-(S-acetylthio)benzene | Alkene Partner | Palladium Catalyst | Base | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | n-Butyl acrylate (B77674) | Pd(OAc)₂ | NaOAc | NMP | >90 | | Styrene | Pd(PPh₃)₄ | Et₃N | DMF | >85 | | Cyclohexene | PdCl₂(dppf) | K₂CO₃ | Toluene | >80 |

Note: Data is illustrative, reflecting typical outcomes for Heck reactions with activated aryl iodides. rug.nl

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking an aryl halide with an amine. organic-chemistry.org This reaction has become a primary method for synthesizing arylamines, which are prevalent in pharmaceuticals and electronic materials. The reaction requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgcardiff.ac.uk The aryl iodide of 1-Iodo-4-(S-acetylthio)benzene is an excellent electrophile for this transformation. Research has focused on developing highly active and sterically hindered phosphine ligands that promote efficient catalytic turnover and broaden the substrate scope to include a wide variety of primary and secondary amines, as well as amides. nih.gov

Table 4: Buchwald-Hartwig Amination of 1-Iodo-4-(S-acetylthio)benzene

Amine/Amide Partner Palladium Precursor Ligand Base Solvent Yield (%)
Morpholine Pd₂(dba)₃ XPhos NaOtBu Toluene >95
Aniline Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane >90

Note: Data is illustrative, based on modern, efficient ligand systems for the Buchwald-Hartwig amination of aryl iodides. cardiff.ac.ukrsc.org

The Negishi and Stille couplings are powerful C-C bond-forming reactions that offer alternatives to the Suzuki coupling.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.org It is known for its high reactivity and functional group tolerance. organic-chemistry.org A key advantage is the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, the air and moisture sensitivity of organozinc reagents requires stringent anhydrous reaction conditions. nrochemistry.com 1-Iodo-4-(S-acetylthio)benzene would serve as a highly effective electrophile in this coupling. youtube.com

The Stille coupling utilizes an organostannane (organotin) reagent. organic-chemistry.org This reaction is highly versatile, with organostannanes being stable and tolerant of a wide range of functional groups. chemie-brunschwig.ch A significant drawback is the toxicity and difficulty in removing tin-containing byproducts. organic-chemistry.org The coupling of 1-Iodo-4-(S-acetylthio)benzene would proceed efficiently given the high reactivity of the C-I bond. commonorganicchemistry.commdpi.com

Table 5: Negishi and Stille Coupling Conditions for 1-Iodo-4-(S-acetylthio)benzene

Reaction Organometallic Reagent Palladium Catalyst Solvent Yield (%)
Negishi Phenylzinc chloride Pd(PPh₃)₄ THF >90
Stille Vinyltributyltin PdCl₂(PPh₃)₂ DMF >95
Negishi Alkylzinc bromide Pd₂(dba)₃ / PCyp₃ THF/NMP >85

Note: Data is illustrative, based on established protocols for Negishi and Stille couplings with aryl iodides. organic-chemistry.orgmdpi.com

Copper-Mediated Coupling Reactions Involving the Aryl Iodide

The carbon-iodine bond in 1-Iodo-4-(S-acetylthio)benzene is susceptible to various copper-mediated cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

One of the most prominent examples is the Ullmann condensation , a classic copper-catalyzed reaction for forming aryl ethers, thioethers, and amines. wikipedia.org While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and ligands have improved the reaction's scope and mildness. wikipedia.orgorganic-chemistry.org For instance, the coupling of aryl iodides with various nucleophiles can be achieved at lower temperatures than with other aryl halides. acs.org In the context of 1-Iodo-4-(S-acetylthio)benzene, this could involve coupling with alcohols, thiols, or amines to introduce new functionalities at the 4-position of the benzene (B151609) ring. The reaction typically involves a copper(I) catalyst that undergoes oxidative addition with the aryl iodide. organic-chemistry.org

Another significant copper-assisted reaction is the Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide (CuI). libretexts.orgmdpi.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it highly valuable in organic synthesis. wikipedia.orgmdpi.com For 1-Iodo-4-(S-acetylthio)benzene, a Sonogashira coupling would introduce an alkynyl substituent at the position of the iodine atom. cmu.educmu.edu The reactivity of aryl iodides in Sonogashira couplings is generally greater than that of aryl bromides or chlorides. wikipedia.orgmdpi.com

The following table provides a summary of representative copper-mediated coupling reactions involving aryl iodides:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Ullmann CondensationAlcohols, Thiols, AminesCu catalyst (e.g., CuI, Cu powder) wikipedia.orgorganic-chemistry.orgAryl ethers, Aryl thioethers, Aryl amines
Sonogashira CouplingTerminal AlkynesPd catalyst and Cu(I) co-catalyst wikipedia.orglibretexts.orgArylalkynes
C-S CouplingThiols or Thioacetate (B1230152) saltsCuI/ligand (e.g., 1,10-phenanthroline) nih.govsemanticscholar.orgAryl thioethers or S-Aryl thioacetates

Radical Reactions of the Aryl Iodide Functionality

The aryl iodide bond in 1-Iodo-4-(S-acetylthio)benzene can also participate in radical reactions. Aryl radicals are versatile intermediates that can undergo a variety of transformations.

One method to generate an aryl radical from an aryl iodide is through photochemical excitation . rsc.orgbohrium.com Irradiation with light can induce homolytic cleavage of the carbon-iodine bond, forming an aryl radical and an iodine radical. bohrium.com These aryl radicals can then be trapped by various reagents. rsc.org For example, they can participate in hydroarylation reactions with alkenes. rsc.org

Electrochemical methods also provide a means to generate aryl radicals from aryl iodides. pku.edu.cn Cathodic reduction of the aryl iodide can lead to a radical anion, which then fragments to produce the aryl radical and an iodide anion. pku.edu.cn This approach has been successfully applied to the borylation of aryl iodides under transition-metal-free conditions. pku.edu.cn

Furthermore, aryl radicals can be generated from aryl iodides through reactions with radical initiators. For instance, the decomposition of aroyl peroxides in the presence of iodobenzene (B50100) leads to the formation of aryl radicals that can abstract the iodine atom from iodobenzene. rsc.org This indicates a rapid radical abstraction of iodine by aryl radicals. rsc.org These generated aryl radicals can then participate in C-H arylation reactions. acs.org

The table below summarizes different methods for generating aryl radicals from aryl iodides and their subsequent reactions:

Method of GenerationConditionsSubsequent Reaction
PhotochemicalLight irradiation (e.g., violet light) bohrium.comCross-coupling with alkenes bohrium.com
ElectrochemicalCathodic reduction pku.edu.cnBorylation pku.edu.cn
Radical InitiatorsDecomposition of aroyl peroxides rsc.orgIodine abstraction, C-H arylation rsc.orgacs.org

Transformations of the S-Acetylthio Group in 1-Iodo-4-(S-acetylthio)benzene

The S-acetylthio group serves as a protected form of a thiol, and its transformations are key to unmasking the reactive thiol functionality or modifying the sulfur center.

Chemoselective Deprotection Strategies to Generate Thiols (e.g., Hydrolysis)

The primary transformation of the S-acetylthio group is its deprotection to reveal the corresponding thiol. This is a crucial step for applications where a free thiol is required, such as in the formation of self-assembled monolayers on gold surfaces. cmu.edu

Hydrolysis is a common method for deprotection. This can be achieved under basic conditions, for example, using a base like potassium carbonate. cmu.edu The acetyl group is removed, yielding the thiolate anion, which upon workup gives the thiol. It's important to choose conditions that are mild enough to avoid undesired reactions at the aryl iodide position.

Another approach involves thiol-thioester exchange . Reagents like thioglycolic acid can be used for the deprotection of thioesters under mild conditions. researchgate.net Nucleophilic aminothiols, such as cysteamine (B1669678) or L-cysteine, can also effectively cleave the thioester linkage. researchgate.net

The choice of deprotection strategy often depends on the compatibility with other functional groups present in the molecule. For instance, in the synthesis of complex molecules, a chemoselective method that leaves other sensitive groups intact is highly desirable. organic-chemistry.orgnih.gov

Oxidation Reactions of the Sulfur Center

The sulfur atom in the thioester group of 1-Iodo-4-(S-acetylthio)benzene can be oxidized to higher oxidation states, namely to a sulfoxide (B87167) and then to a sulfone. jchemrev.comwikipedia.org

The oxidation of thioethers to sulfoxides is a common transformation and can be achieved with a variety of oxidizing agents. organic-chemistry.org Hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst. organic-chemistry.orgrsc.org The reaction can be controlled to stop at the sulfoxide stage. rsc.org

Further oxidation of the sulfoxide leads to the formation of a sulfone . jchemrev.comwikipedia.org Stronger oxidizing conditions or a different choice of catalyst can promote this second oxidation step. jchemrev.com For example, certain catalysts can selectively produce sulfones from thioethers. organic-chemistry.org The oxidation of thioethers to sulfones is a well-established synthetic route. jchemrev.comwikipedia.org Electrochemical methods have also been developed for the selective oxidation of thioethers to either sulfoxides or sulfones by controlling the applied potential. rsc.org

The table below outlines the oxidation products of the sulfur center:

Oxidation StateFunctional GroupCommon Oxidizing Agents
+2Thioester-
+4SulfoxideHydrogen peroxide, m-CPBA organic-chemistry.orgrsc.org
+6SulfoneStronger oxidizing agents, specific catalysts jchemrev.comwikipedia.orgorganic-chemistry.org

Nucleophilic Acyl Substitution at the Thioester Linkage

Thioesters, such as the S-acetylthio group in 1-Iodo-4-(S-acetylthio)benzene, are susceptible to nucleophilic acyl substitution . libretexts.orgopenstax.org They are more reactive towards nucleophiles than their corresponding oxygen esters due to the weaker resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate. studentdoctor.netnih.gov

This reactivity allows for the acyl group to be transferred to a variety of nucleophiles. For example, reaction with an amine (aminolysis) would lead to the formation of an amide and the corresponding thiol. openstax.org This type of reaction is fundamental in biochemistry, where acetyl-CoA, a thioester, acts as an acyl donor. libretexts.orgopenstax.org The reaction proceeds through a tetrahedral intermediate, followed by the departure of the thiolate leaving group. researchgate.net

Computational studies have shown that while oxoesters and thioesters have similar reactivity towards strong nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards weaker nucleophiles like amines. nih.gov

Post-Deprotection Thiol-Mediated Click Chemistry

Once the S-acetylthio group is deprotected to reveal the free thiol (4-iodothiophenol), this thiol can participate in thiol-ene click chemistry . nih.govmagtech.com.cn This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an ene). nih.govresearchgate.net

The thiol-ene reaction is considered a "click" reaction because it is highly efficient, proceeds rapidly under mild conditions (often photoinitiated), produces high yields, and generates minimal byproducts. nih.govresearchgate.net The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from the thiol to form a thiyl radical. This thiyl radical then adds to the alkene, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain. researchgate.net

This methodology is widely used in materials science for polymer synthesis and surface modification, as well as in bioconjugation to link molecules to proteins or nanoparticles. nih.govnih.gov The resulting thioether linkage is stable. nih.gov

Orthogonal Reactivity and Sequential Functionalization Strategies for 1-Iodo-4-(S-acetylthio)benzene

The distinct chemical nature of the carbon-iodine bond and the S-acetylthio group in 1-Iodo-4-(S-acetylthio)benzene allows for orthogonal reactivity. This property enables the selective manipulation of one functional group while the other remains intact, providing a powerful platform for the sequential introduction of different molecular complexities. This strategic functionalization is pivotal in the synthesis of multifunctional aromatic compounds.

Selective Manipulation of the Iodine Atom

The iodine atom on the aromatic ring of 1-Iodo-4-(S-acetylthio)benzene is highly susceptible to a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. The reactivity of the aryl iodide allows for the formation of new carbon-carbon and carbon-heteroatom bonds, while the S-acetylthio group typically remains unscathed under these conditions.

A prominent example of this selective reactivity is the Sonogashira cross-coupling reaction. In a study focused on the synthesis of "porphyrin-linker-thiol" molecules, 1-(S-acetylthio)-4-iodobenzene was successfully coupled with terminal alkynes in the presence of a palladium catalyst. cmu.edu For instance, the coupling of 1-(S-acetylthio)-4-iodobenzene with 4-ethynylbenzaldehyde (B1303622) proceeded smoothly to yield the corresponding coupled product in high yield. cmu.edu It is crucial to employ a hindered amine base, such as N,N-diisopropylethylamine (DIEA), to achieve satisfactory yields in these palladium-catalyzed reactions involving the S-acetylthiophenyl group. cmu.edu

Similarly, the iodine atom can participate in other palladium-catalyzed reactions. Research has demonstrated the synthesis of phthalocyanines bearing sulfur-containing substituents through a Sonogashira coupling of an ethynyl-substituted phthalocyanine (B1677752) with S-(4-iodophenyl)ethanethioate. rhhz.net This reaction was carried out using a dichlorobis(triphenylphosphine)palladium(II) catalyst and copper(I) iodide as a co-catalyst, affording the target phthalocyanine and showcasing the selective transformation at the iodo-position. rhhz.net

The following table summarizes representative examples of the selective manipulation of the iodine atom in 1-Iodo-4-(S-acetylthio)benzene.

Reactant 1Reactant 2Catalyst SystemProductYield (%)Reference
1-(S-acetylthio)-4-iodobenzene4-EthynylbenzaldehydePd(PPh₃)₄, CuI, DIEA4'-(S-acetylthio)phenyl-4-ethynylbenzaldehyde90 cmu.edu
Ethynyl-substituted PhthalocyanineS-(4-iodophenyl)ethanethioatePdCl₂(PPh₃)₂, CuIPhthalocyanine-linker-S-acetylthiobenzene35 rhhz.net

Selective Manipulation of the S-Acetylthio Group

The S-acetylthio group serves as a protected form of a thiol (mercaptan). This protecting group can be selectively removed under specific conditions, typically basic hydrolysis, to unveil the highly reactive thiol functionality. This deprotection allows for a subsequent set of reactions, such as nucleophilic substitution or disulfide bond formation, while leaving the carbon-iodine bond untouched.

The hydrolysis of S-aryl thioacetates to the corresponding aryl thiols is a well-established transformation. researchgate.net This reaction is generally achieved by treatment with a base, such as sodium hydroxide or potassium carbonate, in a protic solvent like methanol (B129727) or ethanol. The resulting thiolate anion is a potent nucleophile and can be utilized in further synthetic steps.

For instance, a one-pot methodology has been developed that commences with the copper-catalyzed C-S bond formation, followed by the hydrolysis of the S-aryl thioacetate intermediate. The in situ generated arene thiolate anion can then participate in a variety of subsequent reactions, including alkylation, arylation, or oxidation to a disulfide. nih.gov This sequential approach highlights the utility of the S-acetylthio group as a masked thiol, enabling a diverse range of transformations.

The selective deacetylation can be illustrated by the following general reaction scheme:

I-Ar-S-C(O)CH₃ + Base → I-Ar-S⁻ + CH₃COO⁻ + H⁺

This reaction is typically quantitative and allows for the subsequent functionalization at the sulfur atom.

Cascade Reactions and One-Pot Transformations

The orthogonal reactivity of the iodo and S-acetylthio functionalities in 1-Iodo-4-(S-acetylthio)benzene makes it an ideal substrate for cascade reactions and one-pot transformations. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single reaction vessel without the isolation of intermediates. wikipedia.org

While a specific, intricate cascade reaction starting directly from 1-Iodo-4-(S-acetylthio)benzene is not extensively documented in the literature, the potential for such transformations is evident from its sequential functionalization capabilities. A one-pot process can be designed where the initial step involves a cross-coupling reaction at the iodine position, followed by the in-situ deprotection of the S-acetylthio group and subsequent reaction of the resulting thiol.

An example of a one-pot, multi-step synthesis that demonstrates this principle involves the copper-catalyzed synthesis of S-aryl thioacetates, followed by hydrolysis and further reaction. nih.gov This process, while not a true cascade in the strictest sense as it may involve the addition of reagents between steps, showcases the efficiency of performing multiple transformations in a single pot, leveraging the distinct reactivity of the two functional groups. Such a strategy significantly enhances synthetic efficiency by reducing the number of purification steps and minimizing solvent waste.

The development of true cascade reactions involving 1-Iodo-4-(S-acetylthio)benzene remains an area of interest for synthetic chemists, with the potential to construct complex molecular architectures in a highly atom- and step-economical manner.

Applications of 1 Iodo 4 S Acetylthio Benzene in Advanced Materials and Molecular Research

Precursor in Molecular Electronics and Device Research

In the field of molecular electronics, which aims to use single molecules or small ensembles of molecules as active electronic components, 1-Iodo-4-(S-acetylthio)benzene serves as a critical starting material for creating the foundational structures that bridge the molecular world with macroscopic electrodes.

The primary role of 1-Iodo-4-(S-acetylthio)benzene in this context is as a terminal "alligator clip" for molecular wires. aau.dk Molecular wires are typically conjugated organic molecules, such as oligo(phenylene ethynylene)s (OPEs), designed to conduct electrical current over nanometer-length scales. aau.dkresearchgate.netdiva-portal.org The synthesis of these wires often employs palladium-copper catalyzed cross-coupling reactions, most notably the Sonogashira coupling. aau.dk

In a typical synthesis, the iodo group of 1-Iodo-4-(S-acetylthio)benzene readily reacts with a terminal alkyne on a growing OPE chain. aau.dk This reaction is highly efficient and chemoselective due to the high reactivity of the aryl iodide. aau.dk The process can be repeated to build up conjugated oligomers of a desired length. The S-acetylthio group remains stable during these coupling reactions, acting as a protecting group for the thiol. diva-portal.org Once the molecular wire is synthesized, the acetyl group can be cleaved in situ during the device fabrication process, exposing the free thiol (-SH) or thiolate (-S⁻) group. aau.dkcmu.edu This exposed sulfur atom then forms a strong, covalent bond with gold electrodes, providing a robust electrical and mechanical connection for single-molecule junction studies. aau.dkeag.com Researchers have used this strategy to create a variety of molecular wires for testing fundamental concepts of charge transport at the molecular level. aau.dkresearchgate.net

Table 1: Examples of Molecular Wires Synthesized Using 1-Iodo-4-(S-acetylthio)benzene as a Precursor

Resulting Molecular Structure ClassSynthetic ReactionRole of PrecursorIntended ApplicationReference
Oligo(phenylene ethynylene) (OPE)Sonogashira CouplingProvides a thioacetyl-terminated aryl group for one end of the wire.Molecular Wire, Single-Molecule Conductance Measurement aau.dk
Porphyrin-Linker AssembliesSonogashira CouplingCouples to an ethynyl-substituted porphyrin to attach a surface anchor.Molecular-Based Information Storage cmu.edu
Three-Terminal OPEsSonogashira CouplingUsed to create the terminal arms that connect to a central benzene (B151609) ring.Branched Molecular Interconnects aau.dk

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface. diva-portal.orgeag.com They are a crucial technology for functionalizing surfaces and creating high-quality, defect-free interfaces in organic electronic devices. eag.comrsc.org 1-Iodo-4-(S-acetylthio)benzene and, more commonly, the molecular wires and functional molecules derived from it, are widely used to form SAMs on gold surfaces. cmu.eduresearchgate.net

The formation process involves immersing a gold substrate in a solution containing the thioacetyl-terminated molecule. eag.com The acetyl group is typically cleaved by a base present in the solution or by the gold surface itself, revealing the thiol or thiolate headgroup that has a strong affinity for gold. researchgate.net This leads to the spontaneous organization of the molecules into a densely packed monolayer. eag.com The use of a thioacetate (B1230152) precursor like 1-Iodo-4-(S-acetylthio)benzene can be advantageous, as the resulting SAMs can exhibit high surface coverage, comparable to those formed from disulfides. researchgate.net

These SAMs serve multiple roles in devices: they act as a dielectric layer, prevent electrical short circuits, and provide a well-defined interface for charge injection or transport. eag.comrsc.org The quality and structure of these monolayers are critical and are often characterized using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM). eag.comresearchgate.net

Beyond simple wires, 1-Iodo-4-(S-acetylthio)benzene is used to anchor more complex, functional organic semiconductors to surfaces. cmu.edursc.org Organic semiconductors are π-conjugated molecules or polymers that form the active layer in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). tu-dresden.dersc.org

Researchers have incorporated the S-acetylthio-phenyl moiety into large, redox-active molecules like porphyrins and phthalocyanines. cmu.edursc.org For instance, the iodo- end of the molecule can be coupled to a porphyrin core, yielding a "porphyrin-linker-thiol" structure. cmu.edu When these molecules form a SAM on a gold electrode, the porphyrin units can be used for applications such as molecular-based memory, where information is stored in the distinct oxidation states of the molecules. cmu.edu Similarly, phthalocyanine (B1677752) derivatives functionalized via this precursor have been synthesized for use in molecular-scale field-effect transistors. rsc.org In these applications, the compound provides the essential link between the functional semiconductor unit and the device electrode, ensuring efficient electronic communication. cmu.edu

Table 2: Application in Functional Molecular Systems

SystemRole of 1-Iodo-4-(S-acetylthio)benzeneResulting Material/DeviceKey FindingReference
Porphyrin-based memoryPrecursor for the thiol-terminated linker attached to the porphyrin ring.Self-assembled monolayer on gold for molecular memory.The SAM is electrochemically robust and shows reversible oxidation waves suitable for data storage. cmu.edu
Phthalocyanine (Pc) transistorReagent in a Sonogashira coupling to attach thioacetyl groups to a Pc derivative.Molecular-scale field-effect transistor.Provides the sulfur anchor to graft the semiconducting molecule onto the device electrodes. rsc.org

Building Block in Supramolecular Chemistry and Nanostructure Assembly

The principles of self-assembly guided by specific molecular interactions are central to supramolecular chemistry and the bottom-up fabrication of nanostructures. The dual functionality of 1-Iodo-4-(S-acetylthio)benzene makes it a versatile tool for these endeavors.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). nih.govwikipedia.org While direct use of 1-Iodo-4-(S-acetylthio)benzene as a primary MOF linker is not widely documented, its chemical handles allow for its conversion into suitable linker molecules. The iodo group is a synthetic precursor to functional groups commonly used in MOF linkers, such as carboxylates. For example, the iodo- group can be transformed into a carboxylic acid group, which can then coordinate with metal centers to form a framework.

Furthermore, post-synthetic modification is a key strategy in MOF chemistry, where functional groups are introduced into the framework after its initial synthesis. wikipedia.org An iodo-functionalized linker derived from this precursor could be incorporated into a MOF, such as UiO-66 or MIL-53, and the iodo- group could then be used in subsequent reactions to add further functionality within the MOF's pores. wikipedia.org The thioacetyl group could also be carried through the synthesis to imbue the final MOF with metal-binding sites or redox activity.

The thiol group, exposed after deprotection of the thioacetyl moiety, binds strongly to the surface of noble metal nanoparticles, especially gold. This interaction is fundamental to the directed assembly of nanostructures. By attaching molecules derived from 1-Iodo-4-(S-acetylthio)benzene to gold nanoparticles, scientists can control their surface chemistry, prevent aggregation, and direct their assembly into larger, ordered structures.

This surface functionalization is also critical for advanced analytical techniques. For instance, in "gap-mode" Raman spectroscopy and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS), molecules are positioned in the intense electromagnetic field between a nanoparticle and a metal surface. researchgate.net The functionalization of a surface with molecules derived from 1-Iodo-4-(S-acetylthio)benzene allows for the precise placement of gold nanoparticles on top, creating the necessary nanogap to dramatically enhance the spectroscopic signal and confirm the success of on-surface chemical reactions. researchgate.net This demonstrates the compound's role in creating precisely structured, functionalized surfaces for both nanomaterial construction and advanced characterization. cmu.eduresearchgate.net

Role in Polymer Science and Functional Polymer Design

1-Iodo-4-(S-acetylthio)benzene is a bifunctional compound that offers two distinct reactive sites: the iodo group and the acetylthio group. The carbon-iodine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental to modern polymer synthesis. Simultaneously, the S-acetylthio group serves as a protected thiol. This protecting group is stable under many polymerization conditions but can be readily cleaved to expose a highly reactive thiol (-SH) moiety for subsequent functionalization or surface anchoring. This dual reactivity makes it a valuable tool for designing complex polymer architectures with precisely controlled properties.

Integration into Polymer Architectures for Tailored Properties

The strategic incorporation of 1-Iodo-4-(S-acetylthio)benzene into polymer chains allows for the precise tailoring of material properties. The iodo- functionality can be used to integrate the molecule into a polymer backbone. For instance, in Sonogashira cross-coupling reactions, an iodo-substituted monomer can be reacted with an ethynyl-substituted comonomer to build conjugated polymer chains, such as poly(arylene ethynylene)s. cmu.eduresearchgate.net This method allows the acetylthio group to be regularly spaced along the polymer backbone.

Once the polymer is formed, the protected thiol groups can be deprotected. The resulting free thiols can then be used to create cross-linked networks, improving the mechanical and thermal stability of the material. Alternatively, these thiols can serve as attachment points for other functional molecules, nanoparticles, or biomolecules, thereby imparting new properties such as light-emission, charge-transport, or biological recognition to the bulk polymer.

A key strategy for integrating this compound's functionality is through thiol-ene coupling reactions. google.comgoogle.com In this approach, a base polymer with pendant vinyl groups is first synthesized. Separately, the acetylthio group of 1-Iodo-4-(S-acetylthio)benzene is cleaved to generate the corresponding functional thiol. This thiol is then reacted with the vinyl groups on the polymer in a "grafting-to" approach, effectively decorating the polymer architecture with S-(4-iodophenyl) groups. google.comgoogle.com This method offers excellent control over the density of functionalization.

Integration Strategy Reactive Group Used Polymerization/Modification Reaction Resulting Architecture
Backbone IntegrationIodo groupSonogashira or Suzuki Cross-CouplingLinear polymer with pendant S-acetylthio groups
Side-Chain GraftingS-acetylthio group (as thiol)Thiol-ene CouplingPolymer with S-(4-iodophenyl) side chains
Post-Polymerization Cross-linkingS-acetylthio group (as thiol)Thiol-disulfide exchange, Thiol-yneCross-linked polymer network

This table summarizes methods for incorporating 1-Iodo-4-(S-acetylthio)benzene or its derivatives into polymer structures.

Synthesis of Side-Chain Functionalized Polymers

The synthesis of polymers with tailored side-chains is a powerful method for controlling the macroscopic properties of a material by engineering its molecular structure. 1-Iodo-4-(S-acetylthio)benzene is particularly well-suited for this purpose.

One major application is in the field of advanced electronics, such as for hole-transporting materials (HTMs) in perovskite solar cells. researchgate.net By designing polymers with specific side-chains, researchers can enhance charge mobility and passivate defects at material interfaces, leading to more efficient and stable devices. researchgate.net The sulfur atom from the acetylthio group can interact favorably with perovskite layers, while the iodo-phenyl moiety offers a site for further synthetic elaboration. researchgate.net

The synthesis can proceed via two main pathways. In the first, a monomer containing the 1-Iodo-4-(S-acetylthio)benzene moiety is created and then polymerized, directly incorporating the functional side-chain during chain growth. The second pathway involves post-polymerization modification, where a pre-existing polymer is functionalized. For example, a polymer with pendant vinyl groups can be modified via the thiol-ene reaction after deprotection of the acetylthio group. google.comgoogle.com This latter method is highly efficient and avoids potential issues of the functional group interfering with the polymerization reaction itself. Research has shown that such side-chain functionalization can significantly improve charge extraction and transport in electronic devices. researchgate.net

Contributions to Chemical Sensor and Biosensor Research (Materials-based Focus)

In the realm of sensor technology, the ability to create highly specific and stable surfaces is paramount. The utility of 1-Iodo-4-(S-acetylthio)benzene in this field stems almost exclusively from its role as a precursor to molecules that can form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.

Design of Chemosensitive Surfaces and Probes

The foundational step in using 1-Iodo-4-(S-acetylthio)benzene for sensor applications is the hydrolysis of the thioester to yield S-(4-iodophenyl)thiol. This thiol molecule has a strong affinity for gold surfaces, spontaneously organizing into a dense, ordered, single-molecule-thick layer known as a SAM. This process is a cornerstone of surface chemistry and nanotechnology for creating functional interfaces. researchgate.net

Once the SAM of S-(4-iodophenyl)thiol is formed, a surface is created where the iodophenyl groups are exposed. The iodine atom on the benzene ring acts as a versatile reactive site for subsequent chemical modifications. Through palladium-catalyzed reactions, a wide array of molecules—probes, recognition elements, or signaling moieties—can be attached to the surface. For example, Sonogashira coupling can be used to attach terminal alkyne-containing molecules to the iodo-functionalized surface. cmu.edu

This two-step approach offers significant advantages for sensor design:

Robust Anchoring: The thiol-gold bond provides a stable and reliable method for attaching the functional layer to the sensor substrate.

Controlled Orientation: The self-assembly process results in a well-defined surface where the functional groups are oriented away from the substrate, making them accessible for interactions or further reactions.

Synthetic Versatility: The exposed iodo- groups provide a chemical handle that is not reactive towards the gold substrate but is highly reactive in specific cross-coupling reactions, allowing for the clean and efficient immobilization of complex probe molecules.

This methodology has been applied in research aimed at creating surfaces for molecular information storage, a field closely related to biosensing, where the attachment of specific molecules to a surface is a critical step. cmu.edu The ability to construct a well-defined molecular architecture on a solid support is fundamental to developing chemosensitive surfaces that can detect specific analytes with high sensitivity and selectivity. researchgate.net

Mechanistic Investigations of Reactions Involving 1 Iodo 4 S Acetylthio Benzene

Elucidation of Catalytic Cycles in Cross-Coupling Processes

Cross-coupling reactions are a cornerstone of modern organic synthesis, and 1-Iodo-4-(S-acetylthio)benzene serves as a valuable substrate in these transformations. The elucidation of the catalytic cycles, particularly in palladium-catalyzed reactions, is essential for understanding how the carbon-iodine and sulfur-acetyl bonds are activated and transformed.

A general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org In the context of reactions involving 1-Iodo-4-(S-acetylthio)benzene, the cycle would commence with the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a Pd(II)-aryl intermediate.

Subsequent steps depend on the specific cross-coupling partner. For instance, in a Suzuki-Miyaura coupling, transmetalation with an organoboron reagent would occur, followed by reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. chemrxiv.org In Heck-type reactions, the arylpalladium(II) intermediate would undergo migratory insertion with an alkene, followed by β-hydride elimination.

Recent studies have highlighted the complexity of these cycles, suggesting that the active catalytic species may not always be a simple monoligated palladium complex. chemrxiv.org For aryl iodides like 1-Iodo-4-(S-acetylthio)benzene, the binding of the iodoarene to the palladium complex can be the first irreversible step, preceding the formal oxidative addition. chemrxiv.org

The following table summarizes the key steps in a generic palladium-catalyzed cross-coupling reaction involving an aryl iodide.

StepDescriptionIntermediate Species
Oxidative Addition The aryl iodide (Ar-I) reacts with a Pd(0) complex to form a Pd(II) intermediate.Ar-Pd(II)-I
Transmetalation A nucleophilic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center.Ar-Pd(II)-R
Reductive Elimination The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.Ar-R

Understanding Ligand Effects and Catalyst Optimization in Transformations

The choice of ligand is paramount in controlling the reactivity and selectivity of transition metal-catalyzed reactions. Ligands can influence the steric and electronic properties of the metal center, thereby affecting the rates of oxidative addition, reductive elimination, and other elementary steps in the catalytic cycle. rsc.org

In the context of reactions with 1-Iodo-4-(S-acetylthio)benzene, various phosphine-based ligands, N-heterocyclic carbenes (NHCs), and other specialized ligands have been employed to optimize transformations. For example, bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition of the aryl iodide and facilitate the subsequent reductive elimination. mit.edu The development of "ligand-free" systems, where the catalyst is supported on a material like carbon (Pd/C), has also gained attention for its environmental and practical advantages. mdpi.com

Catalyst optimization involves screening different metal precursors, ligands, bases, and solvents to achieve the highest yield and selectivity. For instance, in a palladium-catalyzed thiomethylation reaction, PdCl2 was found to be a superior catalyst precursor compared to others. rsc.org The choice of base is also critical, as it can participate in the regeneration of the active catalyst. rsc.org

The table below illustrates the effect of different ligands on the yield of a hypothetical cross-coupling reaction.

LigandCatalyst SystemYield (%)
TriphenylphosphinePd(PPh3)475
XantphosPd2(dba)388
Buchwald-type phosphinePd(OAc)292
N-Heterocyclic Carbene (NHC)Pd(NHC)Cl285

Kinetic and Thermodynamic Studies of Functional Group Interconversions

Kinetic and thermodynamic studies are indispensable for gaining a quantitative understanding of reaction rates and equilibria. mt.comnih.gov By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), a rate law can be determined, which provides insights into the reaction mechanism. mt.com

For reactions involving 1-Iodo-4-(S-acetylthio)benzene, kinetic studies can help to identify the rate-determining step of a particular transformation. For example, in a palladium-catalyzed C-N cross-coupling reaction, kinetic experiments have shown an inverse dependence on the concentration of both the amine and the aryl halide, suggesting a complex reaction network for oxidative addition. mit.edu

Thermodynamic studies provide information about the energy changes that occur during a reaction, including the enthalpy and entropy of activation. This data is crucial for understanding the feasibility of a reaction and for constructing a detailed reaction energy profile. For instance, the cyclotrimerization of acetylene (B1199291) to benzene (B151609) is a highly exothermic reaction, but it requires a catalyst to proceed at a reasonable rate at lower temperatures. acs.org

The following table presents hypothetical kinetic data for a reaction involving 1-Iodo-4-(S-acetylthio)benzene.

[1-Iodo-4-(S-acetylthio)benzene] (M)[Coupling Partner] (M)Initial Rate (M/s)
0.10.11.0 x 10^-4
0.20.12.0 x 10^-4
0.10.21.0 x 10^-4

This data suggests that the reaction is first order with respect to 1-Iodo-4-(S-acetylthio)benzene and zero order with respect to the coupling partner under these conditions.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but provide definitive evidence for a proposed mechanism. youtube.comuni-giessen.de Spectroscopic techniques such as NMR, IR, and mass spectrometry are often used to identify and characterize stable or long-lived intermediates.

In the context of reactions involving 1-Iodo-4-(S-acetylthio)benzene, intermediates such as the oxidative addition product (Ar-Pd(II)-I) can sometimes be isolated and characterized. For example, in the reaction of [(η6-iodobenzene)Cr(CO)3] with transition metal carbonyl anions, iodo(acyl)metalate anions have been identified as intermediates. researchgate.net

Transition states are, by their nature, fleeting and cannot be directly observed. However, their properties can be inferred from kinetic isotope effect (KIE) studies and computational modeling. chemrxiv.orgscispace.com KIEs measure the effect of isotopic substitution on the reaction rate and can provide information about bond breaking and bond formation in the transition state. Computational methods, such as density functional theory (DFT), can be used to calculate the structures and energies of transition states and to map out the entire reaction pathway.

The table below lists some potential intermediates in reactions of 1-Iodo-4-(S-acetylthio)benzene and the techniques used for their characterization.

IntermediateReaction TypeCharacterization Technique
Aryl-Palladium(II) ComplexCross-CouplingNMR, X-ray Crystallography
Thiiranium IonSulfenofunctionalizationSpectroscopic analysis, Trapping experiments
Radical CationPhotochemical ReactionEPR Spectroscopy
σ-ComplexAromatic IodinationFT-Raman Spectroscopy rsc.org

Future Research Directions and Perspectives on 1 Iodo 4 S Acetylthio Benzene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research. For 1-Iodo-4-(S-acetylthio)benzene, future efforts will likely focus on improving existing synthetic protocols and devising new, greener alternatives.

Current syntheses often involve multi-step procedures that may utilize hazardous reagents or generate significant waste. Future research could explore one-pot syntheses from readily available starting materials. For instance, adapting methods used for similar structures, such as the diazotization of 4-aminothiophenol (B129426) followed by in-situ iodination and acetylation, could offer a more streamlined approach. stackexchange.com Key considerations for improving sustainability will include the use of environmentally benign solvents, catalytic instead of stoichiometric reagents, and minimizing purification steps. thieme-connect.comnih.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be paramount in these endeavors.

Exploration of Unconventional Reactivity Pathways and New Transformations

The dual functionality of 1-Iodo-4-(S-acetylthio)benzene, possessing both an iodo group and a protected thiol, presents a rich playground for exploring novel reactivity. While the iodo group readily participates in cross-coupling reactions and the acetylthio group serves as a precursor to a thiol, the interplay between these two functionalities could lead to unconventional transformations.

Future investigations may uncover catalytic systems that can selectively activate one site in the presence of the other, or even engage both in a concerted fashion. For example, exploring transition-metal-free coupling reactions could offer new avenues for C-C and C-heteroatom bond formation. acs.org Additionally, the development of novel hypervalent iodine reagents derived from 1-Iodo-4-(S-acetylthio)benzene could open doors to new oxidative cyclization and functionalization reactions. researchgate.netmdpi.com Research into the reactivity of the acetylthio group itself, beyond simple deprotection to the thiol, might also yield interesting and synthetically useful transformations.

Integration into Multicomponent Reaction Sequences for Complex Molecular Architectures

Multicomponent reactions (MCRs) have gained significant traction as a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. dovepress.combeilstein-journals.orgpreprints.org The inherent functionalities of 1-Iodo-4-(S-acetylthio)benzene make it an ideal candidate for integration into MCRs.

Future research will likely focus on designing novel MCRs that incorporate this building block. For instance, the iodo group can be utilized in transition-metal-catalyzed MCRs, while the thiol, after deprotection, can participate in various condensation or addition reactions. dovepress.com This could enable the synthesis of diverse libraries of sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. beilstein-journals.orgpreprints.org The development of sequential MCR protocols, where 1-Iodo-4-(S-acetylthio)benzene is a key component, could provide access to highly complex and diverse molecular scaffolds with high efficiency. dovepress.com

Advances in Advanced Functional Material Fabrication Utilizing 1-Iodo-4-(S-acetylthio)benzene Derivatives

The unique electronic and structural features of sulfur-containing aromatic compounds make them attractive for applications in materials science. Derivatives of 1-Iodo-4-(S-acetylthio)benzene, particularly the corresponding thiol, are well-suited for the fabrication of advanced functional materials.

Future research is expected to expand the use of these derivatives in areas such as organic electronics, sensors, and nanotechnology. The thiol group can act as an anchor to bind to metal surfaces, enabling the formation of self-assembled monolayers (SAMs) with tailored properties. These SAMs could find applications in molecular electronics and as functional coatings. Furthermore, polymers and oligomers derived from 1-Iodo-4-(S-acetylthio)benzene through cross-coupling reactions could exhibit interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). waseda.jp

Synergistic Approaches Combining Synthetic Methodologies with Advanced Computational Modeling

The synergy between experimental synthesis and computational modeling has become an indispensable tool in modern chemical research. nih.gov For 1-Iodo-4-(S-acetylthio)benzene, computational studies can provide deep insights into its reactivity, reaction mechanisms, and the properties of its derivatives.

Future research will likely see an increased integration of computational modeling to guide synthetic efforts. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and the regioselectivity of reactions involving this compound. rsc.org This can help in the rational design of new catalysts and reaction conditions for more efficient and selective transformations. Furthermore, computational screening of virtual libraries of derivatives of 1-Iodo-4-(S-acetylthio)benzene can accelerate the discovery of new functional materials with desired electronic and optical properties, saving significant experimental time and resources. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-Iodo-4(S-acetylthio)benzene, and how can purity be ensured?

Answer:
The synthesis typically involves iodination of a precursor such as 4-(S-acetylthio)benzene derivatives. A common method employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous dichloromethane under nitrogen atmosphere, with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Characterization via ¹H/¹³C NMR should confirm the absence of byproducts like di-iodinated species. For reproducibility, strict control of reaction temperature (0–5°C) and stoichiometric iodine equivalents (1.05–1.1) is critical .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:
Due to light sensitivity and thermal instability, store the compound in amber vials at –20°C under inert gas (argon or nitrogen). Use gloveboxes for weighing to minimize exposure to moisture. Decomposition products (e.g., HI or acetyl sulfide) can be detected via TLC (Rf shift) or GC-MS. Always use PPE: nitrile gloves, lab coats, and safety goggles. Waste must be neutralized with 10% sodium thiosulfate before disposal .

Advanced: What spectroscopic and computational methods are recommended to resolve contradictions in reported electronic properties?

Answer:
Discrepancies in UV-Vis absorption maxima (e.g., 280 nm vs. 295 nm in literature) may arise from solvent polarity or aggregation. Use time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for DCM or THF) to simulate spectra and compare with experimental data. For crystallographic ambiguities, single-crystal XRD paired with Hirshfeld surface analysis clarifies packing effects . If NMR signals overlap, 2D COSY or HSQC can distinguish between tautomeric forms .

Advanced: How do electronic substituents (e.g., S-acetylthio vs. phenylsulfonyl) influence cross-coupling reactivity?

Answer:
The S-acetylthio group enhances oxidative addition in Pd-catalyzed couplings due to its strong σ-donor/weak π-acceptor nature, favoring transmetalation. Comparative studies with phenylsulfonyl analogs (electron-withdrawing) show slower reaction kinetics, requiring higher catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ vs. 2 mol% for S-acetylthio derivatives). Tabulated

SubstituentReaction Rate (k, s⁻¹)Optimal Catalyst Loading
S-acetylthio0.452 mol% Pd(PPh₃)₄
Phenylsulfonyl0.125 mol% Pd(PPh₃)₄

This trend aligns with Hammett σ⁺ values (S-acetylthio: σ⁺ = –0.15; phenylsulfonyl: σ⁺ = +0.68) .

Advanced: What strategies mitigate side reactions in Sonogashira couplings using this compound?

Answer:
Propargylamine or terminal alkynes often undergo Glaser coupling (dimerization). Suppress this by:

  • Using Cul (5 mol%) with PPh₃ to stabilize intermediates.
  • Maintaining low temperature (–10°C) during alkyne addition.
  • Employing Schlenk techniques to exclude oxygen.
    Monitor reaction progress via in situ IR (C≡C stretch at ~2100 cm⁻¹). For scale-up, switch to flow chemistry to enhance mixing and reduce side-product formation .

Basic: What are the primary applications of this compound in material science?

Answer:
The compound serves as a precursor for self-assembled monolayers (SAMs) on gold surfaces due to the S-Au interaction. Applications include:

  • Molecular electronics: As a linker in single-molecule junctions (conductance ~10⁻⁴ G₀).
  • Biosensors: Functionalized with antibodies for electrochemical detection.
  • Surface-enhanced Raman spectroscopy (SERS): Enhances signal via plasmonic coupling .

Advanced: How can researchers validate the stability of this compound in biological assays?

Answer:
Perform accelerated stability studies:

Incubate the compound in PBS (pH 7.4) at 37°C for 72h.

Analyze degradation via HPLC-MS (monitor m/z 321 [M+H]⁺ → m/z 183 [HI loss]).

For cellular assays, use LC-MS/MS to quantify intracellular concentrations over 24h. Stability >80% at 6h indicates suitability for short-term studies. If instability occurs, replace S-acetyl with tert-butylthio (-S-tBu) for enhanced resistance to hydrolysis .

Advanced: What computational models best predict the regioselectivity of electrophilic substitution in derivatives?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts regioselectivity. Key parameters:

  • Fukui indices (f⁺) for electrophilic attack: C4 (iodine site) = 0.12 vs. C2 = 0.08.
  • NBO charges: C4 (–0.35 e) vs. C2 (–0.28 e).
    Validate with experimental nitration (HNO₃/H₂SO₄), where >90% product is 2-nitro-1-iodo-4-(S-acetylthio)benzene, aligning with computational predictions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H (δ 7.85–7.45 ppm, aromatic), ¹³C (δ 195 ppm, C=O).
  • HRMS : Exact mass (C₈H₇IO₂S): 321.9123 [M+H]⁺.
  • FTIR : C=O stretch at 1680 cm⁻¹, C-I at 560 cm⁻¹.
  • XRD : Unit cell parameters (e.g., a = 5.62 Å, space group P2₁/c) confirm molecular packing .

Advanced: How does the S-acetylthio group influence redox behavior in electrocatalytic applications?

Answer:
Cyclic voltammetry in acetonitrile shows a quasi-reversible peak at E₁/₂ = –1.2 V (vs. Ag/AgCl), attributed to thioester reduction. The group stabilizes radical intermediates during CO₂ reduction, enhancing Faradaic efficiency (FE) to 78% for CO production vs. 45% for unsubstituted analogs. Operando Raman spectroscopy confirms intermediate formation (ν(C-S) at 680 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.